

Independent Validation of (S)-Ceralasertib: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: (S)-Ceralasertib

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATR inhibitor **(S)-Ceralasertib** (AZD6738) with other leading alternatives, supported by published preclinical and clinical data. This document summarizes key performance indicators, details experimental methodologies for critical assays, and visualizes relevant biological pathways and workflows to aid in the independent validation of published findings.

Executive Summary

(S)-Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.^{[1][2]} By targeting ATR, Ceralasertib disrupts the cell's ability to repair DNA damage, leading to synthetic lethality in cancer cells with existing DDR defects or high levels of replication stress.^{[3][4]} This guide compares the preclinical and clinical profile of **(S)-Ceralasertib** with other notable ATR inhibitors, Berzosertib (M6620/VX-970) and Elimusertib (BAY 1895344), providing a framework for evaluating their therapeutic potential.

Comparative Data Analysis

The following tables summarize key quantitative data from published preclinical and clinical studies, facilitating a direct comparison of **(S)-Ceralasertib** with alternative ATR inhibitors.

Preclinical Activity: In Vitro Potency

Inhibitor	Target	IC50 (Enzymatic Assay)	Cellular IC50 (CHK1 Phosphorylation)	Reference(s)
(S)-Ceralasertib (AZD6738)	ATR	1 nM	74 nM	[4] [5]
Berzosertib (M6620/VX-970)	ATR	19 nM	~19 nM	[6] [7]
Elimusertib (BAY 1895344)	ATR	7 nM	36 nM	[8]

Clinical Efficacy: Monotherapy and Combination Therapy

Note: Direct comparison of clinical trial results should be approached with caution due to variations in study design, patient populations, and prior lines of treatment.

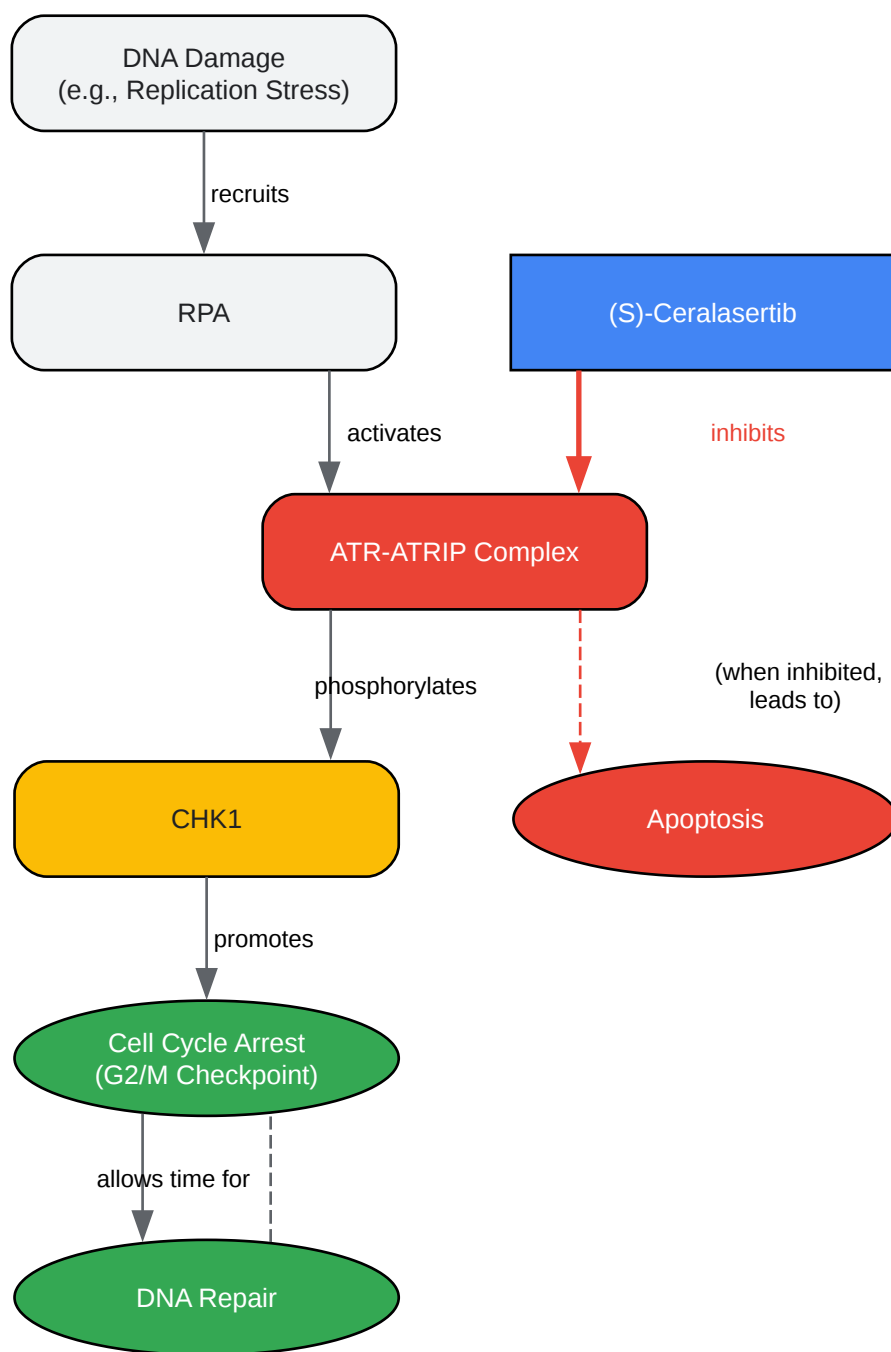
Inhibitor	Cancer Type	Treatment Combination	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Median Overall Survival (mOS)	Reference(s)
(S)-Ceralasertib (AZD6738)	Advanced Gastric Cancer	+ Durvalumab	22.6%	3.0 months	6.7 months	[1] [9] [10]
(S)-Ceralasertib (AZD6738)	Refractory Melanoma	+ Paclitaxel	33.3%	3.6 months	7.4 months	[11] [12]
(S)-Ceralasertib (AZD6738)	Advanced Solid Tumors	+ Carboplatin	2 partial responses	-	-	[13] [14]
Berzosertib (M6620/VX-970)	Relapsed Small Cell Lung Cancer	+ Topotecan	36%	-	-	[15]
Berzosertib (M6620/VX-970)	Advanced Solid Tumors	Monotherapy	6% (1 CR)	-	29 months (for CR patient)	[16]
Berzosertib (M6620/VX-970)	Advanced Solid Tumors	+ Carboplatin	5% (1 PR)	-	-	[16]
Berzosertib (M6620/VX-970)	Advanced Solid Tumors	+ Gemcitabine	-	29.3 weeks (at ≥ 90 mg/m ²)	-	[17]
Elimusertib (BAY 1895344)	Advanced Solid Tumors	Monotherapy	4 partial responses	-	-	[18]

Elimusertib (BAY 1895344)	Advanced Solid Tumors	+ Cisplatin	10% (1 PR)	-	-	[3]
Elimusertib (BAY 1895344)	Refractory Advanced Solid Tumors	+ Topotecan	1 unconfirme d PR	3.45 months	-	[19] [20]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and experimental workflows.

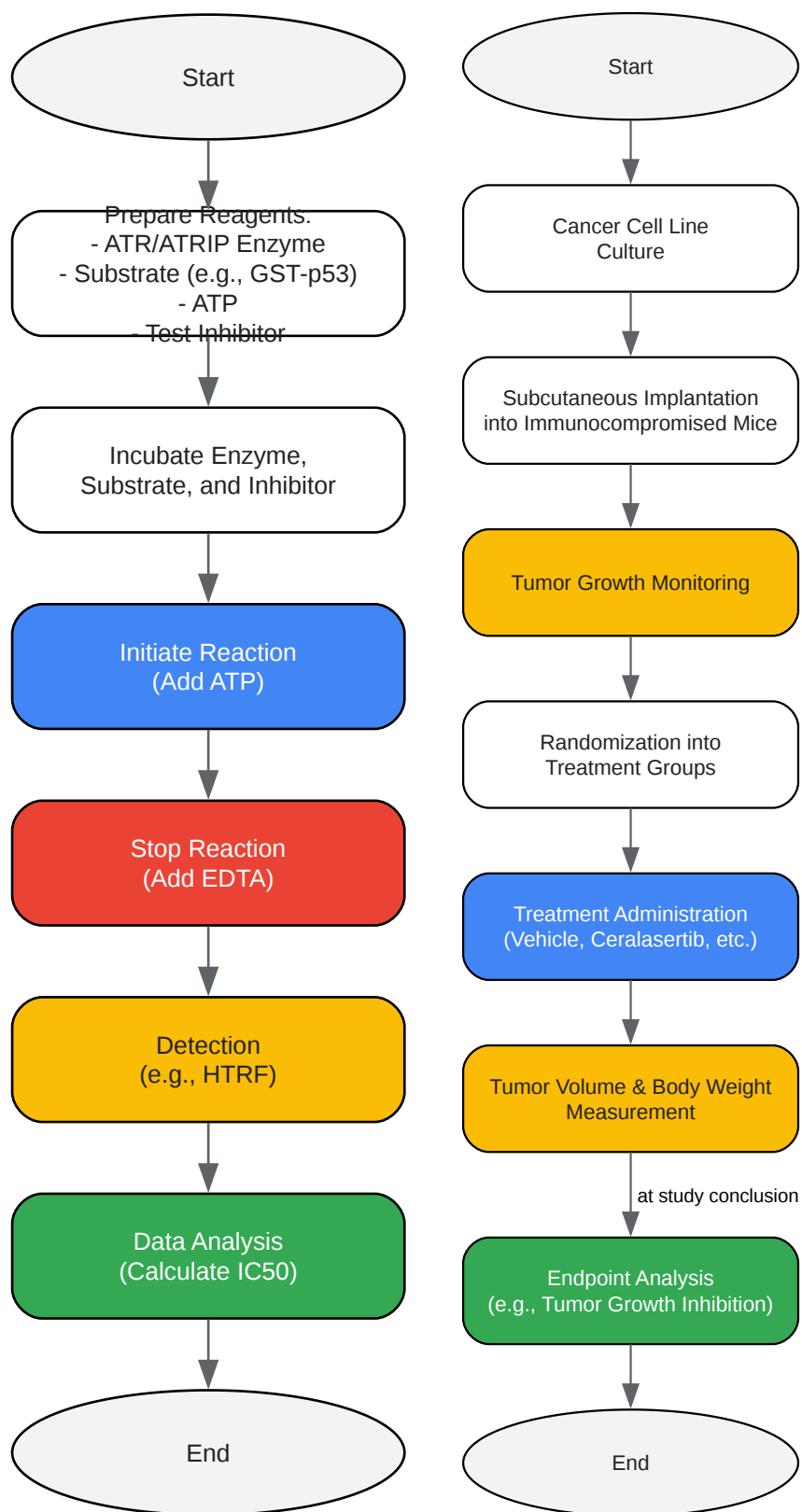
ATR Signaling Pathway in DNA Damage Response



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Caption: ATR signaling pathway in response to DNA damage.

Experimental Workflow: In Vitro Kinase Assay



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